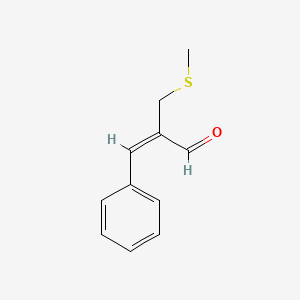

2-(Methylthiomethyl)-3-phenylpropenal

Descripción

Contextualizing 2-(Methylthiomethyl)-3-phenylpropenal within Cinnamaldehyde (B126680) and Organosulfur Chemistry

This compound is structurally derived from cinnamaldehyde. Cinnamaldehydes are a class of organic aromatic compounds characterized by a 3-phenylprop-2-enal moiety, which consists of a benzene (B151609) ring attached to an unsaturated aldehyde. foodb.cahmdb.cafoodb.ca This core structure is responsible for the fundamental reactivity and spectral properties of the molecule.

The introduction of a methylthiomethyl group (-CH₂SCH₃) at the alpha (α) position of the propenal backbone places the compound within the broad and versatile family of organosulfur compounds. foodb.cahmdb.ca Specifically, it is classified as a thioether (or sulfide). The sulfur atom significantly influences the electronic properties and reactivity of the molecule. Organosulfur compounds are pivotal in organic synthesis, often used to control stereochemistry, stabilize adjacent carbanions, or act as key intermediates in the formation of new carbon-carbon bonds. The presence of the sulfur-containing substituent on the cinnamaldehyde framework suggests a unique combination of reactivities inherent to both parent classes.

Structural Features and Classification within α,β-Unsaturated Aldehydes

As an α,β-unsaturated aldehyde, this compound features a carbon-carbon double bond conjugated with an aldehyde functional group. mdpi.comnih.gov This conjugation gives rise to a delocalized π-electron system across the O=C-C=C framework, which dictates its characteristic chemical behavior, particularly its susceptibility to both 1,2- and 1,4-conjugate addition reactions. libretexts.orgpressbooks.pub

The key structural components are:

A Phenyl Group (C₆H₅): Attached to the β-carbon, contributing to the aromatic nature of the molecule. foodb.ca

An α,β-Unsaturated Aldehyde Moiety: The reactive core of the molecule, enabling various nucleophilic addition and cycloaddition reactions. nih.govlibretexts.org

A Methylthiomethyl Substituent (-CH₂SCH₃): Located at the α-carbon, this organosulfur group modifies the steric and electronic environment of the conjugated system. foodb.ca

The molecule's classification extends to several subclasses, including phenylpropanoids, enals, and thioethers. foodb.cahmdb.ca A summary of its key identifiers and properties is presented in the table below.

Table 1: Physicochemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂OS hmdb.cachemspider.com |

| IUPAC Name | (2E)-2-[(methylsulfanyl)methyl]-3-phenylprop-2-enal hmdb.ca |

| Average Molecular Weight | 192.28 g/mol chemicalbook.com |

| Monoisotopic Mass | 192.060886 u chemspider.com |

| Classification | Cinnamaldehyde, α,β-Unsaturated Aldehyde, Organosulfur Compound, Thioether foodb.cahmdb.ca |

| Polar Surface Area | 17.07 Ų foodb.ca |

| Rotatable Bond Count | 4 foodb.ca |

This table is interactive. You can sort and filter the data.

Overview of Current Research Landscape and Key Academic Foci for the Compound

A review of existing literature indicates that this compound is not a widely studied compound, with very few publications dedicated to its synthesis or application. foodb.cahmdb.ca However, the research landscape for its parent class, α-functionally substituted α,β-unsaturated aldehydes, is rich and provides a strong indication of its potential academic interest. mdpi.comnih.gov

Research in this area heavily focuses on the use of such compounds as versatile "building blocks" in organic synthesis. nih.gov The presence of a functional group at the α-position, such as the methylthiomethyl group, enriches the chemical reactivity and opens pathways for constructing complex molecules, including natural products. mdpi.comnih.gov

Key academic foci for structurally similar compounds, and thus potential areas of interest for this compound, include:

Nucleophilic Addition Reactions: The conjugated system is an excellent Michael acceptor, allowing for 1,4-conjugate additions of various nucleophiles (carbon, nitrogen, sulfur) to form new bonds at the β-position. pressbooks.pubmdpi.com The sulfur substituent could modulate the regioselectivity of these additions.

Cycloaddition Reactions: α,β-Unsaturated aldehydes are known to participate as dienophiles in Diels-Alder reactions to form cyclic compounds. mdpi.com The nature of the α-substituent can influence the stereochemical outcome of these reactions.

Organocatalysis: The development of asymmetric reactions using chiral organocatalysts is a major field. Reactions involving α,β-unsaturated aldehydes, such as asymmetric Michael additions, are of significant interest for producing enantiomerically pure compounds. mdpi.com

While direct experimental data on this compound remains limited, its structure suggests it could be a valuable substrate in synthetic methodologies that exploit the unique interplay between the cinnamaldehyde framework and the sulfur-containing substituent.

Structure

3D Structure

Propiedades

Número CAS |

65887-08-3 |

|---|---|

Fórmula molecular |

C11H12OS |

Peso molecular |

192.28 g/mol |

Nombre IUPAC |

(Z)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal |

InChI |

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7- |

Clave InChI |

QJDHQEQDIWDMOT-XFFZJAGNSA-N |

SMILES |

CSCC(=CC1=CC=CC=C1)C=O |

SMILES isomérico |

CSC/C(=C\C1=CC=CC=C1)/C=O |

SMILES canónico |

CSCC(=CC1=CC=CC=C1)C=O |

Densidad |

1.080-1.085 |

Descripción física |

viscous yellow liquid |

Solubilidad |

insoluble in water; miscible in fats |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methylthiomethyl 3 Phenylpropenal

Reactivity of the α,β-Unsaturated Aldehyde Moiety

The core reactivity of 2-(Methylthiomethyl)-3-phenylpropenal is dictated by the conjugated system of the α,β-unsaturated aldehyde. This system, which includes the phenyl ring, creates a molecule with multiple electrophilic sites, making it susceptible to a variety of chemical transformations.

Nucleophilic Addition Reactions (e.g., Michael Additions to the Enal System)

The conjugated nature of the enal system in this compound makes the β-carbon electrophilic and thus susceptible to 1,4-conjugate addition, commonly known as the Michael addition. youtube.comlibretexts.orglibretexts.org This reactivity is a general feature of α,β-unsaturated carbonyl compounds. libretexts.org The presence of an electron-withdrawing group, such as the aldehyde, polarizes the π-electrons, creating an electron-deficient site at the β-position. nih.gov

Nucleophiles that are considered "soft" according to the Hard and Soft Acids and Bases (HSAB) theory preferentially undergo 1,4-addition. nih.gov Such nucleophiles include thiols, amines, and organocuprates (Gilman reagents). youtube.comlibretexts.org For instance, the reaction with thiols is a classic example of a thia-Michael addition. nih.gov While cinnamaldehyde (B126680) itself can react with thiols, the reaction is often catalyzed. nih.gov The addition of a nucleophile to the β-carbon of this compound would lead to the formation of an enolate intermediate, which is then protonated to yield the final adduct.

| Nucleophile Type | Reaction Type | Expected Product Structure |

| Thiol (R-SH) | Thia-Michael Addition | 3-Phenyl-3-(alkylthio)propanal derivative |

| Amine (R-NH2) | Aza-Michael Addition | 3-Amino-3-phenylpropanal derivative |

| Organocuprate (R2CuLi) | Michael Addition | 3-Alkyl-3-phenylpropanal derivative |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution. The substituent, a 2-(methylthiomethyl)propenal group, influences the regioselectivity of these reactions. The entire substituent is electron-withdrawing due to the aldehyde and the conjugated double bond, which deactivates the ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com Generally, electron-withdrawing groups direct incoming electrophiles to the meta position. wikipedia.orgyoutube.com However, the vinyl group can participate in resonance, which can complicate the directing effects.

| Reaction | Reagents | Major Products |

| Nitration | HNO3 / Acetic Anhydride (B1165640) | ortho-Nitro derivative |

| Nitration | KNO3 / H2SO4 | ortho- and para-Nitro derivatives |

Reactions at the Aldehyde Functionality (e.g., Reductions, Oxidations, Condensations)

The aldehyde group in this compound is a site for various chemical transformations, including reductions, oxidations, and condensation reactions.

Reductions: The aldehyde can be selectively reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). The reduction of the aldehyde would yield 2-(methylthiomethyl)-3-phenylpropen-1-ol.

Oxidations: The aldehyde group can be oxidized to a carboxylic acid. However, the presence of the thioether group, which is also susceptible to oxidation, would require careful selection of the oxidizing agent to achieve selective oxidation of the aldehyde.

Condensations: The aldehyde can participate in condensation reactions, such as the aldol (B89426) condensation. For example, cinnamaldehyde reacts with acetone (B3395972) in a base-catalyzed aldol condensation to form dicinnamalacetone. wikipedia.org Similarly, this compound could react with other carbonyl compounds containing α-hydrogens to form new carbon-carbon bonds and more complex conjugated systems. imperfectpharmacy.shop

Transformations Involving the Methylthiomethyl Group

The methylthiomethyl group introduces a sulfur atom, which has its own characteristic reactivity, including oxidation at the thioether linkage and potential cleavage or rearrangement reactions.

Oxidation Reactions of the Thioether Linkage (e.g., to Sulfoxides, Sulfones)

The thioether in the methylthiomethyl group can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. This is a common reaction for thioethers. The oxidation can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide or proceeds to the sulfone.

The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom. The resulting 2-(methylsulfinylmethyl)-3-phenylpropenal would be a key intermediate for further transformations, such as the Pummerer rearrangement.

| Product | Typical Oxidizing Agents |

| 2-(Methylsulfinylmethyl)-3-phenylpropenal (Sulfoxide) | Hydrogen peroxide (H2O2), meta-Chloroperoxybenzoic acid (m-CPBA) |

| 2-(Methylsulfonylmethyl)-3-phenylpropenal (Sulfone) | Excess of strong oxidizing agents like H2O2 or potassium permanganate (B83412) (KMnO4) |

Cleavage and Rearrangement Reactions of the Thioether Moiety

The methylthiomethyl group can undergo cleavage or rearrangement under specific conditions.

Cleavage: The carbon-sulfur bond in the methylthiomethyl group can be cleaved. Acid-catalyzed cleavage of ethers is a well-known reaction, and similar principles can apply to thioethers, although they are generally more resistant. masterorganicchemistry.commasterorganicchemistry.com The use of strong acids or Lewis acids can facilitate this cleavage. masterorganicchemistry.com

Rearrangement (Pummerer Rearrangement): A key rearrangement reaction involving the methylthiomethyl group is the Pummerer rearrangement, which occurs after the thioether has been oxidized to a sulfoxide. orgsyn.orgstackexchange.comresearchgate.netorganicreactions.orgwikipedia.orgchem-station.com The reaction of the resulting 2-(methylsulfinylmethyl)-3-phenylpropenal with an acylating agent, such as acetic anhydride, would lead to the formation of an α-acyloxy thioether. orgsyn.orgstackexchange.comresearchgate.netorganicreactions.orgwikipedia.orgchem-station.com This rearrangement proceeds through a thionium (B1214772) ion intermediate. orgsyn.org The Pummerer rearrangement is a versatile method for the α-functionalization of sulfoxides. organicreactions.orgresearchgate.net

The general mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a sulfonium (B1226848) ion (thial). orgsyn.org This electrophilic intermediate is then trapped by a nucleophile, in this case, the acetate (B1210297) anion, to give the rearranged product. The resulting α-acetoxy thioether could then be hydrolyzed to an aldehyde, providing a route to modify the structure at the carbon adjacent to the sulfur atom. chem-station.com

Utilization of Sulfur as a Handle in Further Transformations

The methylthio group (—S—CH₃) in this compound is a versatile functional handle that can be targeted for various chemical modifications. This versatility allows for the synthesis of diverse derivatives. The primary transformations involving the sulfur atom are oxidation and substitution.

Oxidation: The sulfur atom can be readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. These transformations significantly alter the electronic properties of the molecule. The sulfoxide and sulfone groups are strong electron-withdrawing groups, which can influence the reactivity of the adjacent α,β-unsaturated aldehyde system. Common oxidizing agents for these transformations include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

Substitution: The methylthio group can also act as a leaving group, allowing for its replacement by other functional groups through nucleophilic substitution reactions. The specifics of such reactions, including the choice of nucleophile and the need for acid or base catalysis, would determine the final product.

Below is a table summarizing these potential transformations.

| Transformation | Reagents & Conditions | Product Class | Significance |

| Oxidation to Sulfoxide | e.g., 1 equiv. m-CPBA or H₂O₂ | 2-(Methylsulfinylmethyl)-3-phenylpropenal | Introduces chirality at the sulfur atom; enhances electron-withdrawing character. |

| Oxidation to Sulfone | e.g., >2 equiv. m-CPBA or H₂O₂ | 2-(Methylsulfonylmethyl)-3-phenylpropenal | Significantly increases the electron-withdrawing nature of the substituent. |

| Substitution | Nucleophile + Acid/Base Catalyst | Varies based on nucleophile | Allows for the introduction of a wide range of functional groups. |

This table represents chemically plausible reactions based on the known reactivity of similar thioethers and α,β-unsaturated systems. Specific yields and optimal conditions for this compound are not widely reported in the literature.

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies, including the characterization of intermediates, transition states, reaction kinetics, and stereochemistry, are fundamental to understanding and controlling chemical reactions. For this compound, such studies would provide deep insight into its behavior. However, specific experimental and computational studies for this particular compound are not extensively documented in publicly available literature. The following sections describe the principles of such investigations as they would apply to this molecule.

Any chemical transformation proceeds through a high-energy transition state and may involve one or more reaction intermediates. nih.gov A transition state is a fleeting molecular configuration at the peak of an energy barrier that cannot be isolated, whereas an intermediate is a species that exists in a local energy minimum between two transition states and may be detectable or even isolable under certain conditions. foodb.camdpi.com

For reactions involving this compound, such as a Michael addition to the α,β-unsaturated system, the mechanism would likely involve the formation of an enolate intermediate. Computational methods, like Density Functional Theory (DFT), would be invaluable for modeling the structures and energies of these transient species. researchgate.net Such calculations could elucidate the geometry of the transition state, helping to explain the reaction's feasibility and stereochemical outcome. Spectroscopic techniques (e.g., NMR, IR) at low temperatures could also be employed in an attempt to detect and characterize any sufficiently stable intermediates.

Kinetic studies measure reaction rates to determine the rate law, activation energy, and other thermodynamic parameters, which collectively describe the reaction mechanism. For a reaction of this compound, kinetic analysis would involve systematically varying the concentrations of reactants and catalysts while monitoring the disappearance of the starting material or the appearance of the product over time, often using spectroscopic methods (e.g., UV-Vis, NMR) or chromatography (GC, HPLC).

For example, in the oxidation of the sulfide (B99878) to a sulfoxide, a kinetic study could reveal whether the reaction rate is first or second order with respect to the oxidant and the sulfide. This information would help confirm the steps involved in the mechanism. To date, specific rate constants and kinetic data for reactions of this compound have not been published.

The structure of this compound presents several opportunities for stereochemistry. The double bond exists as E/Z isomers, and reactions can create new stereocenters. For instance:

Reduction of the Aldehyde: The reduction of the aldehyde to an alcohol using a reducing agent like sodium borohydride would create a new stereocenter at the carbon of the resulting hydroxyl group. If a chiral reducing agent were used, an enantioselective reduction could be possible, leading to a preponderance of one enantiomer over the other.

Reactions at the Double Bond: A Michael addition reaction would create at least one new stereocenter. The facial selectivity of the nucleophilic attack (i.e., whether the nucleophile adds to the re or si face of the double bond) would determine the stereochemistry of the product. The existing substituents would sterically and electronically influence this outcome.

Oxidation of the Sulfur: Oxidation of the thioether to a sulfoxide would create a chiral center at the sulfur atom.

A full stereochemical analysis would involve separating the resulting stereoisomers (enantiomers or diastereomers) and determining their absolute and relative configurations using techniques such as chiral chromatography, polarimetry, and advanced NMR spectroscopy (e.g., NOESY). While these analyses are standard in organic chemistry, specific studies reporting the stereochemical outcomes for reactions of this compound are not available in the surveyed scientific literature.

Advanced Spectroscopic and Chromatographic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a fundamental technique for the detailed structural analysis of organic molecules like 2-(methylthiomethyl)-3-phenylpropenal.

Structural Elucidation via 1H, 13C, and 2D NMR Techniques

A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for the complete assignment of proton and carbon signals in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum would provide key information about the different types of protons and their connectivity. For instance, the aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 9-10 ppm. The protons of the phenyl group would likely appear as a multiplet in the aromatic region (δ 7-8 ppm). The vinyl proton would also be in this region. The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the methylthiomethyl group would appear in the upfield region.

¹³C NMR Spectroscopy : The carbon NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments. The carbonyl carbon of the aldehyde is characteristically found far downfield (δ 190-200 ppm). The carbons of the phenyl ring and the double bond would appear in the δ 120-150 ppm range. The methylene and methyl carbons would be found in the upfield region. chemicalbook.comrsc.org

2D NMR Techniques : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assembling the molecular structure. hmdb.camdpi.com A COSY spectrum would reveal proton-proton coupling, for example, between the vinyl proton and the aldehydic proton. HSQC would correlate directly bonded proton and carbon atoms, such as the methylene protons with the methylene carbon. HMBC would show longer-range correlations (2-3 bonds), which are crucial for connecting the different fragments of the molecule, for instance, showing a correlation between the methylene protons and the carbons of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Aldehyde (-CHO) | ~9.5 | ~192 |

| Phenyl (C₆H₅) | 7.2-7.5 | 128-136 |

| Vinyl (=CH-) | ~7.4 | ~140 |

| Methylene (-CH₂-) | ~3.5 | ~35 |

| Methyl (-SCH₃) | ~2.1 | ~15 |

Stereochemical Assignment through NOE Difference Spectroscopy

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine the spatial proximity of atoms within a molecule. wikipedia.org In NOE difference spectroscopy, irradiating a specific proton will lead to an enhancement of the signals of nearby protons (typically within 5 Å). youtube.comyoutube.com

For this compound, which can exist as E and Z isomers due to the carbon-carbon double bond, NOE experiments can definitively assign the stereochemistry. For example, in the E isomer, irradiation of the vinyl proton would be expected to cause an NOE enhancement of the aldehydic proton and the ortho protons of the phenyl ring. In contrast, for the Z isomer, a significant NOE would be observed between the vinyl proton and the methylene protons of the methylthiomethyl group.

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules. nih.govutoronto.ca For this compound, there are several bonds with rotational freedom, leading to different possible conformations. frontiersin.orguni-halle.de

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around single bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. Analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the conformational exchange processes. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the parent ion. For this compound (C₁₁H₁₂OS), the expected monoisotopic mass is 192.0609. hmdb.ca HRMS would be able to confirm this elemental formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. researchgate.net This provides detailed structural information by revealing how the molecule breaks apart.

For this compound, common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals. miamioh.edudocbrown.info

Table 2: Predicted MS/MS Fragmentation for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 192 | 177 | -CH₃ | Loss of the methyl radical |

| 192 | 163 | -CHO | Loss of the formyl radical |

| 192 | 145 | -SCH₃ | Loss of the thiomethyl radical |

| 192 | 115 | -C₆H₅ | Loss of the phenyl radical |

| 192 | 91 | -C₄H₅OS | Formation of the tropylium (B1234903) ion |

By analyzing the masses of the fragment ions, a fragmentation tree can be constructed, providing strong evidence for the proposed structure of the molecule. researchgate.netdocbrown.info

Chromatographic Method Development for Complex Mixture Analysis

The analysis of this compound in intricate matrices, such as those from biological or environmental samples, requires high-resolution separation techniques coupled with sensitive detection systems. The development of such methods is critical for understanding the compound's presence, behavior, and interactions in these systems.

Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS method hinges on the optimization of several key parameters to achieve adequate separation and sensitive detection.

Given its structure as a substituted cinnamaldehyde (B126680), the thermal stability of this compound is a primary consideration. Method development would draw upon established procedures for cinnamaldehyde and other volatile sulfur compounds. nih.govnih.govnih.gov A typical approach would involve a non-polar or mid-polarity capillary column to separate the analyte from other components in the mixture. The oven temperature program is crucial and would be optimized to ensure good peak shape and resolution without causing thermal degradation of the analyte. acs.orgmdpi.com

Electron ionization (EI) at 70 eV is a standard for generating reproducible mass spectra. The resulting fragmentation pattern is key to the identification of the compound. Predicted mass spectra for this compound suggest characteristic ions that can be used for its identification and quantification in selected ion monitoring (SIM) mode for enhanced sensitivity.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | SH-WAX (30 m × 0.32 mm I.D., df = 1 µm) or similar |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 1:15 ratio) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 50°C (hold 3 min), ramp 5°C/min to 220°C (hold 10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Acquisition Mode | Scan (m/z 40-400) and Selected Ion Monitoring (SIM) |

| Predicted Qualifying Ions (m/z) | 192 (M+), 145, 117, 91 |

This table presents a hypothetical but scientifically plausible set of parameters based on methodologies for similar compounds.

For less volatile analytes or those prone to thermal degradation, liquid chromatography-mass spectrometry offers a superior alternative. nih.govresearchgate.net The development of an LC-MS method for this compound would focus on reversed-phase chromatography, which is well-suited for separating moderately polar organic compounds.

A C18 or a Phenyl-Hexyl column would likely provide the necessary retention and selectivity. researchgate.net The mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to improve ionization, would be meticulously optimized to achieve sharp peaks and good separation from matrix components. nih.govresearchgate.net

Electrospray ionization (ESI) in positive mode would be the preferred method for generating protonated molecules ([M+H]^+) of this compound. Tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode would be employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Liquid Chromatograph | |

| Column | Phenyl-Hexyl (e.g., 10 cm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Gradient | Optimized for separation (e.g., 5% B to 95% B over 10 min) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 193.1 [M+H]⁺ |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | Optimized for fragmentation |

This table outlines a plausible set of LC-MS/MS parameters for the targeted analysis of the compound.

The detection of this compound in complex research applications, especially at trace levels, requires the development of highly specific protocols that account for the sample matrix. nih.gov The complexity of biological and environmental samples can lead to significant matrix effects, where co-eluting substances suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. mdpi.com

To mitigate these challenges, sample preparation is a critical first step. Techniques such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) can be developed to selectively isolate and concentrate this compound from the sample matrix. nih.govacs.orgmdpi.com For the sulfur-containing moiety, specialized extraction phases could be employed. researchgate.net

For GC-MS analysis, the use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), could be employed in parallel with or as an alternative to the mass spectrometer for enhanced specificity towards sulfur-containing compounds. shimadzu.com For LC-MS, high-resolution mass spectrometry (e.g., Q-TOF) can be invaluable in distinguishing the analyte from isobaric interferences in a complex matrix, providing high mass accuracy. chromatographyonline.com

The development of a specific detection protocol would also involve a thorough validation process, including the assessment of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and matrix effects, often using isotopically labeled internal standards to ensure data reliability. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of 2 Methylthiomethyl 3 Phenylpropenal

Electronic Structure and Molecular Orbital Analysis

HOMO-LUMO Energy Gaps and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, positing that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large HOMO-LUMO gap suggests greater molecular stability and lower reactivity. irjweb.com

For 2-(Methylthiomethyl)-3-phenylpropenal, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the sulfur atom, which have lone pairs of electrons. The LUMO is anticipated to be centered on the α,β-unsaturated aldehyde moiety, which is an electron-deficient system. A hypothetical calculation of the HOMO-LUMO energies would yield a table similar to the one below.

Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This data is illustrative and not based on published experimental or computational results.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule is rarely uniform. Some atoms or functional groups may be electron-rich (nucleophilic), while others are electron-poor (electrophilic). This charge distribution can be visualized using an electrostatic potential (ESP) surface. On an ESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are prone to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

In this compound, the oxygen atom of the carbonyl group and the sulfur atom would be expected to exhibit negative electrostatic potential. The carbonyl carbon and the β-carbon of the propenal group would likely show positive electrostatic potential, making them key sites for nucleophilic reactions.

Conformational Analysis and Stability Studies

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Identification of Preferred Conformations in Solution and Gas Phase

The preferred conformation of this compound would be determined by a balance of steric and electronic effects. The rotation around the C-C single bonds and the C-S bond would lead to different conformers. In the gas phase, intramolecular forces would dominate. In solution, the solvent can play a significant role in stabilizing or destabilizing certain conformations. Computational methods can model these environments to predict the most stable structures.

Energy Landscape Mapping and Interconversion Barriers

By systematically rotating the dihedral angles of the molecule and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the low-energy valleys corresponding to stable conformers and the hills representing the energy barriers for interconversion.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | 60° | 1.2 |

| Eclipsed (Transition State) | 0° | 5.5 |

This data is illustrative and not based on published experimental or computational results.

Reaction Mechanism Predictions and Computational Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be too transient to observe experimentally. For this compound, several reaction types could be computationally explored.

One such reaction is the Michael addition to the α,β-unsaturated aldehyde. In this reaction, a nucleophile would attack the β-carbon. Computational studies could model the reaction pathway with various nucleophiles, determining the activation energies and reaction thermodynamics. This would help in predicting the feasibility and outcome of such reactions. The calculations would reveal a detailed step-by-step mechanism, including the formation of any intermediates and the structure of the transition states. researchgate.net

Modeling of Transition States for Key Chemical Transformations

The study of transition states is fundamental to understanding reaction mechanisms and rates. researchgate.net Computational chemistry allows for the modeling of these high-energy, transient structures that are not directly observable experimentally. dntb.gov.ua For a molecule like this compound, which possesses multiple reactive sites such as the α,β-unsaturated aldehyde, transition state modeling could elucidate the mechanisms of nucleophilic addition, cycloaddition, or oxidation reactions.

This analysis typically involves quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a reaction. researchgate.net By identifying the saddle point on this surface, the geometry and energy of the transition state can be determined. This information is crucial for understanding the activation energy of a reaction, which governs its kinetics. dntb.gov.ua While specific transition state models for this compound are not documented, the general approach is well-established for a wide range of organic reactions. researchgate.net

Prediction of Regio- and Stereoselectivity in Reactions

Computational methods are invaluable for predicting the outcomes of reactions where multiple products can be formed. For this compound, key questions of regioselectivity could involve whether a nucleophile attacks the carbonyl carbon or the β-carbon of the double bond. Stereoselectivity would be relevant in reactions that create new chiral centers.

The prediction of regio- and stereoselectivity is often achieved by comparing the activation energies of the different possible reaction pathways leading to various isomers. The pathway with the lowest activation energy is generally the most favored, and the product distribution can be estimated from the energy differences between the competing transition states. researchgate.net Molecular orbital theory and analysis of the molecule's electronic properties, such as the distribution of electrostatic potential and the shapes of frontier molecular orbitals (HOMO and LUMO), can also provide qualitative insights into reactivity patterns. scirp.orgnih.gov Although no specific predictions for this compound are available, studies on other α,β-unsaturated aldehydes demonstrate the utility of these computational approaches. chemistrynotes.com

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Calculation of Vibrational Frequencies (IR, Raman)

Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies of a molecule. waocp.org These calculated frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretch, C=C stretch, C-H bend) can be made. mdpi.com

While no specific calculated vibrational frequencies for this compound have been published, a study on the related molecule trans-cinnamaldehyde provides an example of this type of analysis. rsc.org The table below illustrates the kind of data that would be generated in such a study, showing hypothetical calculated frequencies for key functional groups in this compound based on typical ranges for similar molecules. nih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H stretch (aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H stretch (alkene) | C=C-H | 3050 - 3000 |

| C-H stretch (aldehyde) | CHO | 2850 - 2750 |

| C-H stretch (aliphatic) | CH₂-S-CH₃ | 3000 - 2850 |

| C=O stretch | Aldehyde | 1700 - 1680 |

| C=C stretch | Phenyl & Propenal | 1650 - 1500 |

| C-S stretch | Thioether | 700 - 600 |

This table is illustrative and does not represent published experimental or calculated data for this compound.

NMR Chemical Shift and Coupling Constant Predictions

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. researchgate.net These calculations are performed on the optimized geometry of the molecule. The predicted shifts are then compared to experimental data to confirm the structure of the compound.

A DFT study on s-trans cinnamaldehyde (B126680) has reported calculated ¹H and ¹³C NMR chemical shifts. scielo.org.mx Although specific data for this compound is not available, the following table provides a hypothetical set of predicted chemical shifts based on the structure of the molecule and data for similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde | 9.5 - 10.0 | 190 - 195 |

| Phenyl H | 7.2 - 7.6 | 125 - 140 |

| Propenal H | 6.5 - 7.5 | 120 - 150 |

| CH₂ | 3.0 - 3.5 | 30 - 40 |

| SCH₃ | 2.0 - 2.5 | 15 - 20 |

This table is illustrative and does not represent published experimental or calculated data for this compound.

In addition to chemical shifts, computational methods can also predict spin-spin coupling constants (J-values), which provide valuable information about the connectivity and stereochemistry of a molecule.

Advanced Applications and Research Utility in Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecules

The utility of a compound as a synthetic intermediate is determined by its ability to be converted into more complex molecular architectures. For 2-(Methylthiomethyl)-3-phenylpropenal, its potential lies in the reactivity of its functional groups.

Precursor for Chirality Introduction into Organic Scaffolds

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. While the structure of this compound is inherently achiral, its conversion into a chiral molecule can be envisaged through asymmetric transformations. However, a review of the scientific literature reveals a lack of specific studies demonstrating the use of this compound as a precursor for introducing chirality into organic scaffolds. General methods for the asymmetric synthesis of related α,β-unsaturated aldehydes and their derivatives are well-established, often employing chiral catalysts or auxiliaries. nih.govresearchgate.netmdpi.com

Table 1: Asymmetric Reactions Investigated with this compound (Interactive table)

| Reaction Type | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|

Model Compound for Studying α,β-Unsaturated Carbonyl Chemistry

The α,β-unsaturated carbonyl motif is a fundamental functional group in organic chemistry, and model compounds are often used to study its reactivity and selectivity in various transformations.

Probing Stereocontrol in Asymmetric Catalysis

The study of stereocontrol in asymmetric catalysis is a vibrant area of research, with α,β-unsaturated aldehydes frequently used as substrates to test the efficacy of new catalysts and methodologies. mdpi.com These studies aim to control the formation of new stereocenters during carbon-carbon bond-forming reactions. There are no specific studies found in the literature that utilize this compound as a model compound for probing stereocontrol in asymmetric catalysis.

Understanding Reaction Selectivity in Multifunctional Systems

The presence of multiple reactive sites in this compound—the aldehyde, the double bond, and the sulfur atom—makes it a theoretically interesting candidate for studying reaction selectivity. Chemoselectivity (preferential reaction of one functional group over another), regioselectivity (at the α- or β-position of the unsaturated system), and stereoselectivity could all be investigated. However, the existing body of scientific literature does not report on studies that have used this specific compound to understand reaction selectivity in multifunctional systems.

Detection and Characterization in Biological Matrices for Metabolomics Research

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. The detection and characterization of specific compounds in biological matrices are crucial for this field. nih.gov

While this compound is listed in the Human Metabolome Database (HMDB), its status is "Expected but not Quantified". hmdb.ca This indicates that while it is predicted to be present in human biological samples, there is no experimental evidence of its detection and quantification. The literature on analytical methods for metabolomics and the determination of compounds in biological specimens is extensive, yet specific methods for the detection and characterization of this compound in biological matrices for metabolomics research have not been published. nih.gov

Table 3: Detection of this compound in Biological Samples (Interactive table)

| Biological Matrix | Detection Method | Concentration Range | Reference |

|---|

Methodological Advances in Untargeted Metabolomics

No studies have been found that specifically mention the use or detection of this compound in the context of methodological advances in untargeted metabolomics.

Correlation of Compound Presence with Biochemical Pathways

There is no available research correlating the presence of this compound with any specific biochemical pathways.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 2-(Methylthiomethyl)-3-phenylpropenal should prioritize the development of novel and sustainable synthetic routes that offer improvements in terms of yield, atom economy, and environmental impact over traditional methods.

Key areas of focus could include:

Catalytic Approaches: Investigating the use of novel catalysts, such as bimetallic nanoparticles or organocatalysts, to promote the key bond-forming reactions in the synthesis of this compound. mdpi.comresearchgate.net This could lead to milder reaction conditions and higher selectivity.

Green Solvents: Exploring the use of green solvents, such as deep eutectic solvents (DES) or water, to replace traditional volatile organic compounds (VOCs). mdpi.com

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, a technique that has been successfully applied to other complex organic molecules. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability.

A comparative analysis of potential sustainable synthetic methods is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Organocatalysis | Metal-free, lower toxicity, mild conditions. | Design of efficient and selective organocatalysts. |

| Biocatalysis | High selectivity, biodegradable catalysts (enzymes). | Identification and engineering of suitable enzymes. |

| Microwave-Assisted | Reduced reaction times, increased yields. | Optimization of reaction conditions and scalability. |

| Flow Chemistry | Enhanced safety, precise process control, easy scale-up. | Reactor design and optimization of flow parameters. |

Exploration of Unconventional Reactivity and Catalytic Transformations

The unique combination of an α,β-unsaturated aldehyde and a methylthiomethyl group in this compound suggests a rich and underexplored reactivity profile. Future investigations should aim to uncover and harness this potential.

Potential areas of exploration include:

Domino and Cascade Reactions: Designing novel multi-component reactions where this compound acts as a key building block, allowing for the rapid construction of complex molecular architectures.

Asymmetric Catalysis: Developing enantioselective transformations of the propenal moiety to access chiral derivatives with potentially valuable biological activities.

Organocatalytic Activation: Utilizing the aldehyde functionality for various organocatalytic transformations, such as Michael additions or aldol (B89426) reactions, with a diverse range of nucleophiles. researchgate.net

Transition-Metal Catalysis: Exploring novel cross-coupling reactions involving the C-S bond or other positions of the molecule to introduce further functional diversity.

Integration of Advanced Analytical Techniques for Real-Time Monitoring

To gain deeper insights into the reaction mechanisms and kinetics of both the synthesis and subsequent transformations of this compound, the integration of advanced analytical techniques for real-time monitoring is essential.

Techniques that could be employed include:

In-situ Spectroscopy: Utilizing techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ NMR (Nuclear Magnetic Resonance) to monitor the concentration of reactants, intermediates, and products in real-time.

Process Analytical Technology (PAT): Implementing PAT tools to ensure process understanding, control, and optimization, which is particularly valuable for scaling up synthetic procedures.

Mass Spectrometry-Based Techniques: Employing techniques such as High-Resolution Mass Spectrometry (HRMS) for the identification of transient intermediates and byproducts, providing crucial mechanistic information.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Gained | Application in Research |

|---|---|---|

| In-situ FTIR (ReactIR) | Real-time concentration profiles of key species. | Kinetic studies, mechanistic investigations. |

| In-situ NMR | Structural elucidation of intermediates. | Detailed mechanistic pathway analysis. |

| High-Resolution Mass Spectrometry | Accurate mass measurements for formula determination. | Identification of unknown byproducts and intermediates. |

Deeper Insight into Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry provides a powerful tool to complement experimental studies by offering a molecular-level understanding of the structure, properties, and reactivity of this compound.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, molecular orbitals, and reaction pathways, which can help in predicting reactivity and designing novel reactions. researchgate.net

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational landscape of the molecule and its interactions with solvents, catalysts, or biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity.

Expanding its Role as a Platform for Chemical Biology Probe Development

The reactive aldehyde and the modifiable thioether moiety make this compound an attractive scaffold for the development of chemical probes to study biological processes. nih.gov

Future research in this area could involve:

Bioorthogonal Chemistry: Incorporating bioorthogonal handles, such as alkynes or azides, into the structure of this compound. nih.gov This would enable its use in "click chemistry" reactions for labeling and visualizing biological targets in living systems. nih.govmdpi.com

Activity-Based Protein Profiling (ABPP): Designing probes based on the this compound scaffold to covalently modify and identify specific enzyme classes within a complex proteome.

Fluorescent Probes: Developing fluorescently tagged derivatives to visualize the localization and dynamics of the molecule or its biological targets within cells.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cinnamaldehyde (B126680) |

| Deep Eutectic Solvents (DES) |

| Volatile Organic Compounds (VOCs) |

| Alkyne |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Methylthiomethyl)-3-phenylpropenal, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via α-methylthiomethylation of cinnamaldehyde using dimethyl sulfoxide (DMSO) and oxalyl chloride as key reagents. Optimization involves controlling reaction temperature (typically 0–5°C during reagent addition) and stoichiometric ratios of reactants. Post-reaction purification via column chromatography with hexane/ethyl acetate gradients improves yield . Comparative studies suggest that avoiding moisture and using anhydrous solvents enhance reproducibility.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the alkene geometry (E-configuration) and methylthiomethyl substitution. Infrared (IR) spectroscopy identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while Nuclear Overhauser Effect (NOE) experiments resolve stereochemical ambiguities by detecting spatial proximity between protons (e.g., confirming cis alignment of the phenyl and methylthiomethyl groups) .

Advanced Research Questions

Q. How can nuclear Overhauser effect (NOE) experiments resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer : NOE difference experiments irradiate specific protons (e.g., aldehyde hydrogen) and measure signal enhancements in neighboring groups. For example, irradiation of the aldehyde proton in this compound enhances signals from the cis-positioned methylthiomethyl group, confirming the E-configuration of the double bond and the spatial arrangement of substituents. This method is superior to X-ray crystallography for rapid stereochemical analysis in solution-phase studies .

Q. What strategies address discrepancies in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Discrepancies in melting points or solubility data often arise from impurities or polymorphic forms. Standardized purification protocols (e.g., recrystallization in ethanol/water mixtures) and analytical validation via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensure consistency. Collaborative interlaboratory studies using certified reference materials (CRMs) can harmonize data .

Q. What are the mechanistic implications of the methylthiomethyl group on the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : The methylthiomethyl group acts as an electron-donating substituent, stabilizing the α,β-unsaturated aldehyde system via resonance. This enhances reactivity toward nucleophiles (e.g., amines or thiols) in Michael addition reactions. Kinetic studies under varying pH conditions (e.g., using phosphate buffers) reveal that protonation of the aldehyde group accelerates nucleophilic attack at the β-carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.